Tert-butyl 5-formylthiophene-2-carboxylate
Overview
Description
Tert-butyl 5-formylthiophene-2-carboxylate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formylthiophene-2-carboxylate typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of thiophene . The reaction conditions usually involve stirring the reactants at low temperatures, followed by quenching with water and neutralization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar formylation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: 5-carboxythiophene-2-carboxylate.
Reduction: 5-hydroxymethylthiophene-2-carboxylate.
Substitution: Various halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Tert-butyl 5-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 5-formylthiophene-2-carboxylate largely depends on its chemical reactivity. The formyl group can participate in various reactions, making it a versatile intermediate in organic synthesis. The thiophene ring’s aromaticity also contributes to its stability and reactivity in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the formyl group but shares the thiophene ring structure.
5-formylthiophene-2-carboxylic acid: Similar structure but without the tert-butyl ester group.
Tert-butyl thiophene-2-carboxylate: Lacks the formyl group.
Uniqueness
Tert-butyl 5-formylthiophene-2-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-formylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWEMGJOUIUMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614371 | |
Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135149-43-8 | |
Record name | tert-Butyl 5-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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